molecular formula C12H14ClNO4 B1344103 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid CAS No. 503555-96-2

5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid

Cat. No. B1344103
M. Wt: 271.69 g/mol
InChI Key: QNRXWUBPCIBQMX-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid is a chemical compound. It is a derivative of benzoic acid with a tert-butoxycarbonyl (Boc) protected amino group and a chlorine atom on the benzene ring . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .


Synthesis Analysis

The synthesis of compounds similar to 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAs). These Boc-AAs can be prepared by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting Boc-AAs are then used as starting materials in peptide synthesis .


Molecular Structure Analysis

The molecular structure of 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid can be inferred from its IUPAC name and similar compounds. It consists of a benzene ring with a carboxylic acid group, a chlorine atom, and a Boc-protected amino group .


Chemical Reactions Analysis

The Boc group in 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid can react with various reagents in peptide synthesis. For instance, it can react with N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, a coupling reagent, to form amide bonds without the addition of a base .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Methods of Application or Experimental Procedures : The researchers prepared a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 2: Deprotection of Boc Amino Acids and Peptides

  • Summary of the Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
  • Methods of Application or Experimental Procedures : The researchers described a method for high-temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid .
  • Results or Outcomes : The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect. The study extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .

properties

IUPAC Name

2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-7-4-5-9(13)8(6-7)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRXWUBPCIBQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624458
Record name 5-[(tert-Butoxycarbonyl)amino]-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid

CAS RN

503555-96-2
Record name 5-[(tert-Butoxycarbonyl)amino]-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-((tert-butoxycarbonyl)amino)-2-chlorobenzoic acid
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